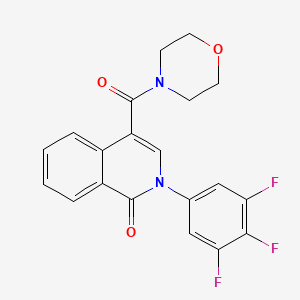![molecular formula C24H19ClO3 B11150930 7-[(4-chlorobenzyl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one](/img/structure/B11150930.png)
7-[(4-chlorobenzyl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(4-chlorobenzyl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with a 4-chlorobenzyl group, an ethyl group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-chlorobenzyl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate β-keto ester under acidic conditions.
Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via an etherification reaction using 4-chlorobenzyl chloride and a base such as potassium carbonate.
Ethylation and Phenylation: The ethyl and phenyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions, respectively, using ethyl chloride and phenyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
7-[(4-chlorobenzyl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.
Aplicaciones Científicas De Investigación
7-[(4-chlorobenzyl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-[(4-chlorobenzyl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one:
6-chloro-7-[(4-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one: A compound with similar structural features but different substitution patterns.
Coumarin–benzimidazole hybrids: Compounds with broad-spectrum antimicrobial activity.
Uniqueness
7-[(4-chlorobenzyl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chromen-2-one core with 4-chlorobenzyl, ethyl, and phenyl groups makes it a versatile compound for various applications in scientific research.
Propiedades
Fórmula molecular |
C24H19ClO3 |
|---|---|
Peso molecular |
390.9 g/mol |
Nombre IUPAC |
7-[(4-chlorophenyl)methoxy]-6-ethyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C24H19ClO3/c1-2-17-12-21-20(18-6-4-3-5-7-18)13-24(26)28-23(21)14-22(17)27-15-16-8-10-19(25)11-9-16/h3-14H,2,15H2,1H3 |
Clave InChI |
AXTWHSDYVBVWFT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1OCC3=CC=C(C=C3)Cl)OC(=O)C=C2C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 5-methoxy-4-{[(4-methoxyphenyl)sulfonyl]amino}-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B11150847.png)
![1-(2-pyrimidinyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-piperidinecarboxamide](/img/structure/B11150850.png)
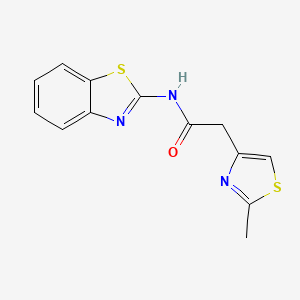

![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(6-bromo-1H-indol-1-yl)acetamide](/img/structure/B11150863.png)
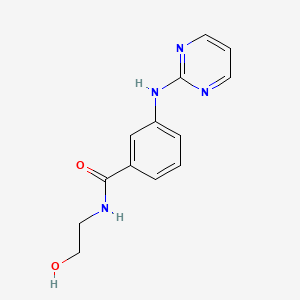
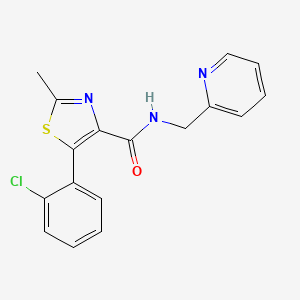
![4-methoxy-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]benzamide](/img/structure/B11150870.png)
![methyl 5-benzyl-2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B11150877.png)
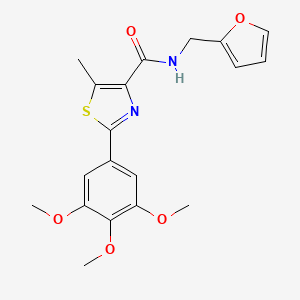
![2-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B11150895.png)
![3-(1-naphthylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11150899.png)
![7-[(2-fluorophenyl)methoxy]-4-phenyl-6-propyl-2H-chromen-2-one](/img/structure/B11150905.png)
